molecular formula C27H18ClN3O2S B11487168 N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No.: B11487168
M. Wt: 484.0 g/mol
InChI Key: ODBMHWLNOSILHQ-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, a sulfanyl group, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Pyridin-2-ylsulfanyl Group: This step involves the nucleophilic substitution reaction where pyridine-2-thiol reacts with a suitable halogenated aromatic compound.

    Coupling Reactions: The final step involves coupling the indole derivative with the pyridin-2-ylsulfanyl aromatic compound using acylation reactions to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[3-chloro-4-(pyridin-2-ylsulfanyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide: shares similarities with other indole derivatives and pyridine-containing compounds.

    Indole-3-carbinol: Known for its anticancer properties.

    Pyridine-2-thiol: Used in various chemical syntheses.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which provide a versatile platform for chemical modifications and potential biological activities. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a valuable compound in research and development.

Properties

Molecular Formula

C27H18ClN3O2S

Molecular Weight

484.0 g/mol

IUPAC Name

N-(3-chloro-4-pyridin-2-ylsulfanylphenyl)-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide

InChI

InChI=1S/C27H18ClN3O2S/c28-20-16-18(13-14-22(20)34-23-12-6-7-15-29-23)30-27(33)26(32)24-19-10-4-5-11-21(19)31-25(24)17-8-2-1-3-9-17/h1-16,31H,(H,30,33)

InChI Key

ODBMHWLNOSILHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(=O)C(=O)NC4=CC(=C(C=C4)SC5=CC=CC=N5)Cl

Origin of Product

United States

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